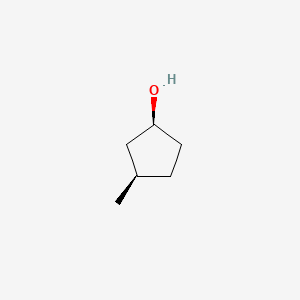

Cyclopentanol, 3-methyl-, cis-

Description

Significance of Cyclopentanol (B49286) Ring Systems in Contemporary Organic Chemistry

Cyclopentanol, a cyclic alcohol with a five-membered ring structure, and its derivatives are fundamental motifs in organic chemistry. solubilityofthings.com The cyclopentane (B165970) ring is a common feature in a wide array of biologically active natural products, including prostaglandins, steroids, and certain alkaloids. The presence of a hydroxyl group on this ring system provides a reactive handle for further chemical transformations, making cyclopentanols valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. solubilityofthings.comlookchem.com Their unique geometry influences both physical properties and reactivity. solubilityofthings.com The study of cyclopentanol systems also provides insight into the principles of ring strain and conformational analysis, which are central concepts in understanding the three-dimensional nature of molecules. wikipedia.orgpharmacy180.com

The Intricacy of Stereochemical Control in Methylated Cyclopentanols

The introduction of a methyl group to the cyclopentanol ring, as in 3-methylcyclopentanol (B93247), introduces stereochemical complexity. The relative orientation of the methyl group and the hydroxyl group gives rise to cis and trans diastereomers. Furthermore, the presence of chiral centers means that each of these diastereomers can exist as a pair of enantiomers.

Controlling the stereochemistry during the synthesis of methylated cyclopentanols is a significant challenge for organic chemists. The desired stereoisomer often dictates the biological activity or the efficiency of a subsequent synthetic step. smolecule.com For instance, the reduction of 3-methylcyclopentanone (B121447) with reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) often yields a mixture of cis and trans isomers. smolecule.compearson.com The ratio of these isomers is influenced by the steric hindrance posed by the methyl group, which directs the approach of the hydride reagent. pearson.com Achieving high stereoselectivity often requires the use of specialized reagents, chiral catalysts, or enzymatic methods. smolecule.com The ability to selectively synthesize one stereoisomer over others is a testament to the advancements in asymmetric synthesis and stereocontrolled reactions.

Research Focus: cis-3-Methylcyclopentanol as a Prototypical Model System

cis-3-Methylcyclopentanol serves as an excellent model system for studying various aspects of stereochemistry and reaction mechanisms. Its relatively simple, yet stereochemically defined, structure allows researchers to investigate the influence of the cis relationship between the methyl and hydroxyl groups on reactivity and physical properties. For example, it can be used to study the stereochemical outcomes of reactions such as nucleophilic substitution and elimination. pearson.com The conversion of cis-3-methylcyclopentanol to its corresponding tosylate, followed by reaction with a nucleophile, can provide insights into whether the reaction proceeds with inversion or retention of configuration, thus elucidating the operative reaction mechanism (e.g., S({N})2 vs. S({N})1). doubtnut.com

Furthermore, spectroscopic analysis of cis-3-methylcyclopentanol, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, provides valuable data for understanding conformational preferences of substituted cyclopentane rings. pitt.edu The chemical shifts and coupling constants of the protons and carbons in the molecule can be correlated with specific spatial arrangements of the substituents.

Interactive Data Table: Properties of 3-Methylcyclopentanol Isomers

| Property | cis-3-Methylcyclopentanol | trans-3-Methylcyclopentanol | Reference |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | nih.gov |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol | nih.gov |

| Boiling Point | 149-150 °C (mixture of isomers) | Not specified | lookchem.com |

| Density | 0.91 g/mL at 25 °C (mixture of isomers) | Not specified | lookchem.com |

| Refractive Index | n20/D 1.446 (mixture of isomers) | Not specified | lookchem.com |

| ¹³C NMR (CDCl₃, δ, ppm) | 73.7, 44.1, 35.4, 32.9, 32.2, 21.0 | Not specified | pitt.edu |

Structure

3D Structure

Properties

CAS No. |

5631-24-3 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(1S,3R)-3-methylcyclopentan-1-ol |

InChI |

InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

VEALHWXMCIRWGC-RITPCOANSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C1)O |

Canonical SMILES |

CC1CCC(C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 3 Methylcyclopentanol and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of 3-methylcyclopentanol (B93247) requires methodologies that can selectively generate the desired arrangement of the hydroxyl and methyl groups relative to the cyclopentane (B165970) ring. This section delves into asymmetric and diastereoselective strategies that enable the precise construction of the cis-configured cyclopentanol (B49286) ring.

Asymmetric Synthesis Strategies for Chiral Cyclopentanols

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. While specific examples detailing the asymmetric synthesis of cis-3-methylcyclopentanol are not extensively documented in readily available literature, general strategies for chiral cyclopentanol synthesis can be applied. These often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation of a prochiral precursor like 3-methylcyclopenten-1-ol using a chiral catalyst could potentially yield enantiomerically enriched cis-3-methylcyclopentanol. The choice of catalyst and reaction conditions would be crucial in dictating both the diastereoselectivity (cis vs. trans) and the enantioselectivity.

Diastereoselective Construction of cis-Configured Cyclopentanol Rings

The diastereoselective construction of the cis-3-methylcyclopentanol ring is more commonly addressed through the stereocontrolled reduction of 3-methylcyclopentanone (B121447). The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric hindrance imposed by the methyl group at the 3-position. The methyl group preferentially occupies a pseudo-equatorial position in the envelope conformation of the cyclopentanone (B42830) ring. This directs the incoming hydride reagent to the less hindered face, leading to the formation of the cis isomer as the major product.

Catalytic Strategies for Stereocontrolled Cyclopentanol Formation

Catalytic methods offer an efficient and atom-economical approach to stereocontrolled synthesis. In the context of producing cis-3-methylcyclopentanol, catalytic hydrogenation of 3-methylcyclopenten-1-ol or the catalytic reduction of 3-methylcyclopentanone are viable strategies. The choice of catalyst can significantly influence the stereochemical outcome. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often used for the hydrogenation of alkenes and carbonyls, and the stereoselectivity can be influenced by the substrate's adsorption onto the catalyst surface.

Precursor-Based Synthesis Pathways

The synthesis of cis-3-methylcyclopentanol often relies on the modification of readily available precursors. These pathways include the derivatization of cyclopentanone analogues and protocols involving ring-opening or rearrangement reactions.

Derivatization from Cyclopentanone Analogues

The most direct and widely reported method for the synthesis of cis-3-methylcyclopentanol is the reduction of 3-methylcyclopentanone. The diastereoselectivity of this reduction is dependent on the nature of the reducing agent and the reaction conditions. The use of hydride reagents generally favors the formation of the thermodynamically more stable cis isomer.

For example, the reduction of 3-methylcyclopentanone with lithium aluminum hydride (LiAlH₄) has been reported to yield a mixture of cis- and trans-3-methylcyclopentanol, with a preference for the cis isomer. One study reported a product mixture containing 60% cis-3-methylcyclopentanol and 40% trans-3-methylcyclopentanol. pearson.comchegg.com Another report, utilizing a combination of CuCl₂·2H₂O and lithium dispersion, also showed a preference for the cis isomer. pitt.edu

Diastereoselective Reduction of 3-Methylcyclopentanone

| Reducing Agent/System | Solvent | Temperature (°C) | Reaction Time | cis:trans Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| LiAlH₄ | Not specified | Not specified | Not specified | 60:40 | Not specified | pearson.comchegg.com |

| CuCl₂·2H₂O, Li (dispersion) | THF | Room Temperature | 5 min | 60:40 | 63 | pitt.edu |

Ring-Opening and Rearrangement Protocols

Ring-opening reactions of suitable precursors can also provide a pathway to cis-3-methylcyclopentanol. A hypothetical approach could involve the diastereoselective epoxidation of 3-methylcyclopentene (B105217) to form syn-1,2-epoxy-3-methylcyclopentane. Subsequent regioselective ring-opening of this epoxide with a hydride reagent would be expected to occur at the less sterically hindered carbon, leading to the formation of cis-3-methylcyclopentanol. The stereochemistry of the resulting alcohol would be dictated by the backside attack of the nucleophile on the epoxide ring.

While specific examples for the synthesis of cis-3-methylcyclopentanol via this route are not readily found in the literature, the principles of epoxide ring-opening are well-established. The choice of epoxidizing agent and the conditions for the subsequent ring-opening would be critical in controlling the stereochemical outcome.

Biomass-Derived Feedstocks in Cyclopentanol Synthesis

The transition from fossil-based chemical production to renewable resources has identified biomass as a critical feedstock for synthesizing valuable chemicals. frontiersin.org Furfural (B47365), a key platform molecule derived from the C5 sugars in lignocellulosic biomass, serves as a versatile precursor for cyclopentanol and its derivatives. frontiersin.orgresearchgate.net The conventional synthesis of cyclopentanol relies on the hydrogenation of cyclopentanone, which is typically produced from petroleum-derived feedstocks through processes like the decarboxylation of adipic acid. frontiersin.orgnih.gov In contrast, the catalytic transformation of furfural offers a more sustainable and environmentally benign route. frontiersin.org

The conversion process is a multi-step tandem reaction that involves hydrogenation and rearrangement. mdpi.com Initially, furfural is hydrogenated to furfuryl alcohol (FOL). nih.govmdpi.com This intermediate then undergoes an acid-catalyzed rearrangement, known as the Piancatelli rearrangement, to form cyclopentanone derivatives, which are subsequently hydrogenated to cyclopentanol. nih.govmdpi.comhigfly.eu The efficiency and selectivity of this transformation are highly dependent on the catalytic system employed. frontiersin.org

Bifunctional catalysts, which possess both metal sites for hydrogenation and acidic sites for rearrangement, are crucial for this process. mdpi.com Researchers have developed various catalytic systems to optimize the yield of cyclopentanol from furfural. For instance, a novel Ru-Mo bimetallic catalyst supported on carbon nanotubes (CNT) has shown high selectivity, achieving an 89.1% selectivity to cyclopentanol under optimized conditions. frontiersin.orgnih.gov The synergy between the strong hydrogenation activity of ruthenium and the acidic properties of molybdenum oxide facilitates the hydrogenation-rearrangement reaction while inhibiting the formation of undesirable oligomers. frontiersin.orgnih.gov Other systems, such as platinum-supported tungsten-zirconium (Pt/W-Zr) mixed oxides, have also been investigated, achieving a 64% yield of cyclopentanone (a direct precursor to cyclopentanol) in a continuous-flow reactor. higfly.eu The balance between metal and acid functions is critical, as weak acidity generally favors the desired rearrangement, while strong acidity can promote the formation of polymer byproducts. mdpi.comnih.gov

| Catalyst System | Feedstock | Key Product | Yield / Selectivity | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 1%Ru−2.5%Mo/CNT | Furfural | Cyclopentanol (CPL) | 89.1% Selectivity | 180 °C, 4 MPa H₂ | frontiersin.orgnih.gov |

| 3% Pt/W₀.₃Zr₀.₇-R | Furfuryl Alcohol (FOL) | Cyclopentanone (CPO) | 64% Yield | 170 °C, 32 bar H₂ | higfly.eu |

| CuZnAl-500-0.5 | Furfural | Cyclopentanone (CPO) | 62.96% Yield | 150 °C, 4 MPa H₂ | researchgate.net |

Mechanistic Investigations of Synthetic Transformations

Elucidation of Nucleophilic Substitution Pathways and Stereochemical Outcomes

The stereoselective synthesis of cis-3-methylcyclopentanol and its isomers often involves nucleophilic substitution reactions, which are governed by two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The pathway taken dictates the stereochemical outcome of the reaction. libretexts.orgembibe.com

The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. libretexts.org The rate-determining first step involves the departure of the leaving group to form a planar sp²-hybridized carbocation. libretexts.org In the second step, the nucleophile can attack this planar intermediate from either face with roughly equal probability. libretexts.org Consequently, if the reaction occurs at a chiral center, SN1 reactions typically lead to racemization, producing a mixture of retention and inversion products. libretexts.org For a precursor to 3-methylcyclopentanol, an SN1 pathway would likely yield a mixture of cis and trans isomers.

In contrast, the SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). embibe.comochemtutor.com This concerted mechanism results in a predictable inversion of stereochemistry at the carbon center, often referred to as a Walden inversion. embibe.com This stereospecificity makes the SN2 pathway highly valuable for controlling the configuration of a stereocenter.

The choice between SN1 and SN2 pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For the synthesis of 3-methylcyclopentanol, the substrate would involve a secondary or tertiary carbon center. Tertiary centers are sterically hindered and tend to form stable carbocations, strongly favoring the SN1 pathway, which often results in a loss of stereochemical integrity. nih.gov However, under certain conditions, such as with a neighboring group's participation, even reactions at tertiary centers can proceed with a high degree of stereochemical control, leading to either retention or inversion of configuration. researchgate.net Achieving a specific stereoisomer like cis-3-methylcyclopentanol via nucleophilic substitution requires careful selection of precursors and reaction conditions to favor a stereospecific mechanism over a non-specific one.

Radical-Mediated Cyclization and Dimerization Mechanisms

Radical-mediated reactions offer a powerful method for constructing five-membered rings, such as the cyclopentane core of 3-methylcyclopentanol. wikipedia.org These reactions proceed via radical intermediates and typically involve three main stages: initiation, propagation (cyclization), and termination. wikipedia.org

Initiation : A radical initiator, such as AIBN (azobisisobutyronitrile), generates a radical which then abstracts an atom (commonly a halogen) from the substrate to create a carbon-centered radical. princeton.edu Reagents like tributyltin hydride are frequently used to mediate these transformations. princeton.edunih.gov

Propagation (Cyclization) : The generated radical undergoes an intramolecular addition to a multiple bond (e.g., an alkene or alkyne) within the same molecule. wikipedia.org For the formation of five-membered rings, a 5-exo-trig cyclization is kinetically favored over the alternative 6-endo-trig pathway, according to Baldwin's rules. harvard.edu In an exo cyclization, the newly formed radical center is external to the newly formed ring. wikipedia.org The stereochemistry of the final product is often controlled during this ring-closing step, with substituents preferentially adopting pseudo-equatorial positions in a chair-like transition state to minimize steric strain. harvard.edu

Termination : The cyclized radical is quenched to form the final product. This can occur through hydrogen atom abstraction from a donor like tributyltin hydride, or through dimerization/combination with another radical. princeton.edulibretexts.org

Metal-Catalyzed Cycloaddition and Rearrangement Mechanistic Studies

Transition metal catalysis provides highly efficient and selective pathways for the synthesis of cyclopentane rings through cycloaddition and rearrangement reactions. organic-chemistry.orgnih.gov

Metal-Catalyzed Rearrangements: In the context of biomass conversion, the synthesis of cyclopentanol from furfural involves a key metal-catalyzed rearrangement step. nih.gov The widely accepted mechanism begins with the hydrogenation of furfural to furfuryl alcohol. mdpi.com This is followed by the Piancatelli rearrangement, an acid-catalyzed process that converts the furan (B31954) ring into a five-membered carbocycle. nih.govmdpi.com The mechanism involves the protonation of the alcohol, followed by a 4π-electrocyclic ring-opening to form a cationic intermediate, which then undergoes a 5-endo-trig cyclization and subsequent steps to yield a 4-hydroxycyclopentenone derivative. nih.gov This intermediate is then further hydrogenated over the metal catalyst to produce cyclopentanone and finally cyclopentanol. researchgate.nethigfly.eu Catalysts like Ru-Mo and Pt-based systems are effective because they provide the necessary combination of hydrogenation and acidic sites to drive this tandem reaction. frontiersin.orghigfly.eu

Metal-Catalyzed Cycloadditions: These reactions construct the cyclopentane ring by combining smaller unsaturated fragments. A notable example is the [3+2] cycloaddition, which can be catalyzed by various transition metals like cobalt, nickel, or rhodium. organic-chemistry.orgnih.gov For instance, a CoI₂(dppe)-catalyzed diastereoselective reductive [3+2] cycloaddition of allenes and enones can produce highly substituted cyclopentanols. organic-chemistry.org Another approach involves the rhodium-catalyzed decarbonylative [4+2-1] coupling between cyclobutanones and alkenes, where the cyclobutanone (B123998) effectively serves as a three-carbon component after extruding carbon monoxide, leading to the formation of a bridged cyclopentane. nih.gov Mechanistic studies of these transformations are crucial for understanding and controlling the reactivity and selectivity (regio-, diastereo-, and enantioselectivity) of the cycloaddition. nih.govnih.gov

| Catalyst/Reagent | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Ru-Mo/CNT | Hydrogenation-Rearrangement | Furfural | Cyclopentanol | frontiersin.orgnih.gov |

| CoI₂(dppe)/Zn | Reductive [3+2] Cycloaddition | Allenes + Enones | Cyclopentanols | organic-chemistry.org |

| Ni(COD)₂ | Cyclization/Coupling | Allenes + Aldehydes | Homoallylic Alcohols | organic-chemistry.org |

| [Rh(coe)₂Cl]₂/XPhos | Decarbonylative Cycloaddition | Cyclobutanones + Alkenes | Bridged Cyclopentanes | nih.gov |

Elucidation of Stereochemistry and Conformational Landscapes

Configurational Assignment Methodologies

The unambiguous assignment of the cis configuration in 3-methylcyclopentanol (B93247) relies on fundamental principles of stereoisomerism and is confirmed through sophisticated analytical techniques.

Cis-trans isomerism, a form of stereoisomerism, is a characteristic feature of substituted cycloalkanes. openstax.org Unlike open-chain alkanes that exhibit free rotation around their carbon-carbon single bonds, the cyclic structure of cycloalkanes restricts this rotation, leading to a more rigid framework. openstax.orglibretexts.org This rigidity means that substituents can be located on the same side (cis) or on opposite sides (trans) of the ring's plane. fiveable.meck12.org

The definitive assignment of the cis configuration is accomplished using advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like the Nuclear Overhauser Effect (NOE) are particularly powerful for determining spatial proximity between atoms. In cis-3-methylcyclopentanol, an NOE would be observed between the protons of the methyl group and the proton of the hydroxyl group (or the proton on the carbon bearing the hydroxyl group), confirming they are on the same side of the ring.

Infrared (IR) spectroscopy can also provide clues to the stereochemistry. The position and shape of the O-H stretching band can be influenced by intramolecular hydrogen bonding, which may be possible in one isomer but not the other, depending on the conformational preferences of the ring. acs.org Furthermore, carbon-13 NMR (¹³C NMR) chemical shifts are sensitive to the steric environment of each carbon atom. The chemical shifts of the ring carbons in the cis and trans isomers will differ, allowing for their distinction. rsc.org

Detailed Conformational Analysis of the Five-Membered Ring

The cyclopentane (B165970) ring is not planar. libretexts.orglumenlearning.com It adopts puckered conformations to relieve torsional strain that would be present in a planar structure. libretexts.orglumenlearning.com The two most common non-planar conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). wikipedia.org In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. libretexts.orgdalalinstitute.com In the half-chair, three atoms are coplanar, with one atom above and one below the plane. wikipedia.org These conformers rapidly interconvert at room temperature. dalalinstitute.com

Computational chemistry provides deep insights into the relative stabilities of different conformations. A variety of methods are employed to calculate the potential energy surface of substituted cyclopentanols.

| Computational Method | Description |

| Ab Initio | These are first-principles calculations based on quantum mechanics, aiming to solve the Schrödinger equation without empirical data. ijert.org Methods like Hartree-Fock (HF) provide a fundamental starting point. nih.gov |

| Molecular Mechanics (MM) | This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds). It is computationally less expensive and useful for large molecules. rsc.orgresearchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron correlation by focusing on the electron density. B3LYP is a commonly used functional. nih.gov It often provides a good balance between accuracy and computational cost. nih.gov |

| MP2 (Møller-Plesset) | A post-Hartree-Fock ab initio method that adds electron correlation effects, offering higher accuracy than HF. nih.gov |

| CCSD(T) | Coupled Cluster with Single, Double, and perturbative Triple excitations is considered a "gold standard" in quantum chemistry for its high accuracy in calculating energies. nih.gov |

For cyclopentanol (B49286), ab initio and molecular mechanics calculations have shown that envelope conformations with the hydroxyl group in equatorial (1A) and axial (1B) positions at the flap are possible optimized geometries. rsc.orgresearchgate.net An unsymmetrical conformer (1C) has also been identified as a major form in solution. rsc.orgrsc.org The relative energies of these conformers are influenced by the computational method used. For example, for cyclopentanol, the energy difference (ΔE) between the equatorial (1A) and axial (1B) conformers was calculated to be 0.47 kcal/mol by MM and 0.93 kcal/mol by ab initio methods. rsc.org The introduction of a methyl group in the cis configuration would further influence these energy landscapes, with computational models being essential to predict the most stable conformations.

Experimental techniques provide data that can be compared with theoretical predictions to build a reliable model of the conformational equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for conformational analysis in solution. nih.govauremn.org.br The magnitude of the coupling constants (J-values) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformations of the ring.

Lanthanide Induced Shift (LIS) : This technique involves adding a paramagnetic lanthanide salt, often a europium or ytterbium complex, to the sample. rsc.orgumich.edu The lanthanide coordinates to the hydroxyl group of the alcohol, causing significant shifts in the NMR signals of nearby protons. rsc.orgrsc.org The magnitude of the shift is related to the distance of the proton from the lanthanide ion. By analyzing these induced shifts, the average solution-state conformation of the molecule can be determined with high precision. rsc.orgresearchgate.net LIS studies on cyclopentanol have been crucial in demonstrating that an unsymmetrical conformer is the major form in chloroform solution, with a population greater than 80%. rsc.orgresearchgate.net

In the puckered conformations of cyclopentane, substituents can occupy positions that are broadly classified as "axial" (pointing more perpendicular to the ring's average plane) or "equatorial" (pointing more outwards from the ring). These are more accurately termed pseudo-axial and pseudo-equatorial due to the ring's flexibility, unlike the rigid chair conformation of cyclohexane. ucalgary.ca

For instance, in an envelope conformation where C1 bears the hydroxyl group and C3 the methyl group, the ring will pucker to place the bulkier of the two groups in a pseudo-equatorial orientation to achieve maximum stability. The conformational equilibrium will be a weighted average of the possible envelope and half-chair forms, dictated by the energetic cost of placing each substituent in a pseudo-axial versus a pseudo-equatorial position.

Conformational Dynamics and Energy Barriers for Interconversion

The conformational landscape of cyclopentane and its derivatives is fundamentally different from that of six-membered rings. Instead of the distinct chair-to-chair interconversion, cyclopentane undergoes a fluid motion known as pseudorotation, which allows for the interconversion of a continuum of envelope (E) and twist (T) conformations. masterorganicchemistry.comlibretexts.orgwikipedia.org For unsubstituted cyclopentane, the energy barrier for this pseudorotation is exceptionally low, often considered negligible, allowing for rapid interconversion between all possible conformers at room temperature. scribd.com

The introduction of substituents, as in cis-3-methylcyclopentanol, creates a more complex and rugged energy landscape. The substituents introduce steric and electronic preferences, leading to specific conformations being energy minima and creating significant energy barriers between them. The planar conformation of the cyclopentane ring is a high-energy transition state, estimated to be about 5 kcal/mol higher in energy than the puckered forms for the parent cyclopentane. masterorganicchemistry.comstackexchange.com

In cis-3-methylcyclopentanol, the two cis substituents will restrict the pseudorotation pathway. The molecule will preferentially adopt envelope or twist conformations that minimize the steric strain between the methyl and hydroxyl groups. For example, an envelope conformation where one of the substituted carbons (C1 or C3) is the "flap" atom would place the substituents in unfavorable eclipsed or nearly-eclipsed positions relative to the adjacent ring atoms. More stable conformations would likely involve puckering at other carbon atoms (C2, C4, or C5) to place the two bulky groups in pseudo-equatorial positions, thereby minimizing steric repulsion.

The table below summarizes the relative energies of key conformations for the parent cyclopentane ring, which provides a baseline for understanding the dynamics of its substituted derivatives.

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope (E) | Four carbons are coplanar, one is out of plane. Slightly lower in energy than the half-chair. stackexchange.com | ~0 |

| Half-Chair / Twist (T) | Three carbons are coplanar, with the other two displaced on opposite sides of the plane. masterorganicchemistry.com | ~0.5 |

| Planar | All five carbons are in a single plane, resulting in maximum torsional strain. masterorganicchemistry.comstackexchange.com Represents the transition state for pseudorotation. | ~5.0 |

The conformational dynamics of cis-3-methylcyclopentanol are therefore a balance between minimizing steric strain from the cis-substituents and maximizing the stabilizing effect of intramolecular hydrogen bonding. The interconversion between the resulting low-energy conformers occurs via a restricted pseudorotation pathway with energy barriers significantly higher than those in unsubstituted cyclopentane.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural elucidation of organic molecules. For cis-3-methylcyclopentanol, both ¹³C and ¹H NMR spectroscopy, along with specialized techniques such as Lanthanide Induced Shift (LIS) studies, provide invaluable insights into its stereochemistry, molecular geometry, and conformational dynamics.

Comprehensive Carbon-13 Chemical Shift Assignment and Stereochemical Correlations

The ¹³C NMR spectrum of cis-3-methylcyclopentanol provides a clear fingerprint of its carbon framework. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the stereochemical arrangement of the methyl group relative to the hydroxyl group. In the cis isomer, both the hydroxyl and methyl groups are on the same side of the cyclopentane (B165970) ring, leading to specific shielding and deshielding effects on the ring carbons.

The assignment of the carbon signals is based on established principles of ¹³C NMR spectroscopy and comparison with related structures. The carbon atom bearing the hydroxyl group (C1) is significantly deshielded due to the electronegativity of the oxygen atom. The carbon atom with the methyl substituent (C3) and the methyl carbon itself also have characteristic chemical shifts. The remaining methylene (B1212753) carbons in the ring (C2, C4, and C5) are assigned based on their proximity to the substituents and the resulting steric and electronic effects.

The stereochemistry of the molecule has a pronounced effect on the ¹³C chemical shifts. Generally, in cyclic systems, a cis relationship between substituents can lead to greater shielding (an upfield shift) compared to a trans relationship due to steric interactions, often referred to as the gamma-gauche effect. This principle is a key factor in distinguishing between the cis and trans isomers of 3-methylcyclopentanol (B93247).

A comprehensive assignment of the ¹³C NMR chemical shifts for cis-3-methylcyclopentanol is presented in the table below.

Table 1: ¹³C NMR Chemical Shift Data for cis-3-methylcyclopentanol

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (-CHOH) | 73.7 |

| C2 (-CH₂) | 44.1 |

| C3 (-CHCH₃) | 35.4 |

| C4 (-CH₂) | 32.9 |

| C5 (-CH₂) | 32.2 |

| -CH₃ | 21.0 |

| Data obtained in CDCl₃ |

Proton NMR Chemical Shift Analysis and Spin-Spin Coupling Constant Interpretations

The ¹H NMR spectrum of cis-3-methylcyclopentanol provides detailed information about the electronic environment of the protons and their spatial relationships through chemical shifts and spin-spin coupling constants (J-values). The proton attached to the carbon bearing the hydroxyl group (H1) typically appears as a multiplet at a downfield position. The protons on the carbon with the methyl group (H3) and the methyl protons themselves also exhibit characteristic resonances.

The interpretation of the coupling constants is particularly important for confirming the cis stereochemistry. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In the cyclopentane ring, the specific dihedral angles in the preferred conformations of the cis isomer will give rise to a unique set of coupling constants, which differ from those of the trans isomer.

The observed chemical shifts and multiplicities for the protons of cis-3-methylcyclopentanol are summarized below.

Table 2: ¹H NMR Chemical Shift and Multiplicity Data for cis-3-methylcyclopentanol

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H1 (-CHOH) | 4.29 | tt | 10.0, 6.2 |

| H3 (-CHCH₃) | 2.27-2.13 | m | - |

| Ring Protons | 2.04-1.09 | m | - |

| -CH₃ | 1.06 | d | 6.4 |

| Data obtained in CDCl₃ |

Lanthanide Induced Shift (LIS) and Complexation Studies for Probing Molecular Geometry and Dynamics

Lanthanide Induced Shift (LIS) NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. It involves the addition of a paramagnetic lanthanide complex, often a β-diketonate complex of europium or ytterbium, which acts as a Lewis acid and coordinates to a Lewis basic site in the substrate molecule, in this case, the oxygen atom of the hydroxyl group in cis-3-methylcyclopentanol.

The paramagnetic lanthanide ion induces large changes in the chemical shifts of the protons and carbons of the substrate. The magnitude of this induced shift is primarily dependent on the distance and angle between the lanthanide ion and the nucleus being observed. This geometric dependence allows for the mapping of the molecule's three-dimensional structure.

For cis-3-methylcyclopentanol, LIS studies can provide detailed information about the preferred conformation of the five-membered ring. The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, such as the envelope and twist forms. By correlating the observed induced shifts with theoretical models, the predominant conformation and the orientation of the hydroxyl and methyl groups can be determined.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Vibrational Circular Dichroism (VCD), provides valuable information about the functional groups, bonding, and three-dimensional structure of molecules.

Infrared (IR) Spectroscopy for Structural Features and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the IR spectrum of cis-3-methylcyclopentanol, the most prominent feature is the absorption band corresponding to the O-H stretching vibration of the hydroxyl group. This band is typically broad and appears in the region of 3200-3600 cm⁻¹, with its exact position and shape being highly sensitive to hydrogen bonding.

In a condensed phase (liquid or solid), the hydroxyl groups of alcohol molecules form intermolecular hydrogen bonds. This hydrogen bonding weakens the O-H bond, causing the stretching vibration to occur at a lower frequency (wavenumber) and the peak to become significantly broadened. In a dilute solution in a non-polar solvent, or in the gas phase, where hydrogen bonding is minimized, a sharper, higher-frequency "free" O-H stretching band is observed.

The IR spectrum also displays characteristic C-H stretching vibrations for the sp³-hybridized carbons of the cyclopentane ring and the methyl group, typically in the 2850-3000 cm⁻¹ region. Additionally, C-O stretching and O-H bending vibrations are observed in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation.

Table 3: Characteristic IR Absorption Frequencies for cis-3-methylcyclopentanol

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| O-H | Stretching (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850-3000 | Medium to Strong |

| C-O | Stretching | 1000-1200 | Medium to Strong |

| O-H | Bending | 1300-1450 | Medium |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment and Conformational Populations

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since cis-3-methylcyclopentanol is a chiral molecule, it will exhibit a VCD spectrum. VCD is a powerful tool for determining the absolute configuration (R or S) of a chiral molecule and for studying its conformational preferences in solution.

The VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure. The signs and intensities of the VCD bands are highly sensitive to the spatial arrangement of the atoms. To determine the absolute configuration, the experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Furthermore, if the molecule exists as a mixture of different conformers in solution, the experimental VCD spectrum will be a population-weighted average of the spectra of the individual conformers. By comparing the experimental spectrum with the calculated spectra of various possible conformers, the relative populations of these conformers can be determined.

While specific VCD data for cis-3-methylcyclopentanol is not widely published, the technique is well-suited for the stereochemical analysis of such chiral cyclic alcohols. The VCD spectrum would be expected to show distinct signals in the C-H and C-O stretching and bending regions, which would be instrumental in confirming its absolute configuration and understanding its conformational behavior.

Mass Spectrometry (MS) for Detailed Fragmentation Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When cis-3-methylcyclopentanol is introduced into a mass spectrometer, it undergoes ionization, typically by electron impact (EI), which results in the formation of a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk

The fragmentation pattern is highly dependent on the molecule's structure. For alcohols, the molecular ion peak is often weak or entirely absent. libretexts.org The fragmentation of cis-3-methylcyclopentanol is expected to be directed by the hydroxyl group and the cyclic alkane structure. Key fragmentation pathways include:

Alpha-Cleavage: The C-C bond adjacent to the oxygen atom is prone to cleavage. libretexts.org This can lead to the loss of an ethyl radical or a propyl radical from the ring, resulting in stable oxygen-containing cations.

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), leading to a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Ring Cleavage: The cyclopentane ring can open, followed by further fragmentation. The fragmentation of cyclic alkanes often produces characteristic ions corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules. cas.cn

Loss of the Methyl Group: Cleavage of the bond connecting the methyl group to the cyclopentane ring would result in a fragment ion corresponding to the loss of a methyl radical (•CH₃).

The resulting mass spectrum is a unique fingerprint of the molecule, with the m/z values and relative abundances of the fragment ions providing crucial information for confirming the structure of cis-3-methylcyclopentanol. The base peak, which is the most abundant ion in the spectrum, often corresponds to a particularly stable carbocation. libretexts.org

Table 1: Predicted Key Mass Spectrometry Fragments for cis-3-methylcyclopentanol

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 100 | [C₆H₁₂O]+• | Molecular Ion (M+•) |

| 85 | [C₅H₉O]+ | Loss of •CH₃ |

| 82 | [C₆H₁₀]+• | Loss of H₂O |

| 71 | [C₄H₇O]+ | Alpha-cleavage and ring fragmentation |

Advanced Computational Chemistry Applications

Computational chemistry provides indispensable tools for gaining a deeper understanding of molecular properties and behavior at the atomic and electronic levels.

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of cis-3-methylcyclopentanol. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbital energies, and thermodynamic stability of the molecule.

Key insights from QM calculations include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculation of the dipole moment, which influences intermolecular interactions, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Thermodynamic Stability: Calculation of the relative energies of different stereoisomers and conformers, allowing for a quantitative assessment of their stability. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Exploration of Conformational Space

The five-membered ring of cyclopentanol (B49286) is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" (or "half-chair") forms. sinica.edu.tw The substituents (methyl and hydroxyl groups) can occupy either axial or equatorial-like positions in these conformers. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to explore this complex conformational landscape. nih.gov

Molecular Mechanics (MM): This method uses a classical "force field" to calculate the potential energy of a molecule as a function of its conformation. youtube.com By systematically changing bond angles and dihedral angles, MM can identify low-energy conformers and estimate the energy barriers between them. For cis-3-methylcyclopentanol, MM calculations can determine the relative stability of conformers where the substituents are in different pseudo-axial and pseudo-equatorial positions.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov This provides a dynamic picture of the molecule's conformational flexibility, showing how it transitions between different envelope and twist forms at a given temperature.

These simulations are crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations are also highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. nsf.gov

NMR Chemical Shifts: QM methods can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule, helping to confirm the cis stereochemistry.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. QM calculations can compute these vibrational frequencies, which correspond to the stretching and bending of bonds. researchgate.net Comparing the calculated IR spectrum with the experimental one helps to verify the molecule's structure and identify characteristic functional group vibrations.

Table 2: Application of Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | GIAO, CSGT (within QM) |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT, Ab initio (QM) |

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to model the entire course of a chemical reaction involving cis-3-methylcyclopentanol. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. mit.edu A key aspect of this is locating the transition state—the high-energy, fleeting arrangement of atoms that exists at the peak of the energy barrier for the reaction. mit.edu

For reactions such as the oxidation of the hydroxyl group or an elimination reaction to form an alkene, computational modeling can:

Determine Reaction Mechanisms: By comparing the energy barriers for different possible pathways, the most likely mechanism can be identified.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Visualize Transition State Structures: Understanding the geometry of the transition state provides insight into the steric and electronic factors that control the reaction's outcome.

These computational studies provide a powerful complement to experimental work, offering a molecular-level view of chemical transformations that is often impossible to observe directly.

Table of Compounds Mentioned

| Compound Name |

|---|

| Cyclopentanol, 3-methyl-, cis- |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic substitution at the carbon bearing the hydroxyl group is a fundamental transformation for cis-3-methylcyclopentanol. However, since the hydroxide (B78521) ion (OH⁻) is a poor leaving group, direct substitution is not feasible. The alcohol must first be converted into a derivative with a better leaving group, such as a tosylate or a halide.

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the reaction mechanism, which can proceed through stereo-inversive or, less commonly, stereo-retentive pathways.

Stereo-inversive Pathways (S(_N)2 Mechanism): The most common pathway for primary and secondary alcohols like cis-3-methylcyclopentanol involves a bimolecular nucleophilic substitution (S(_N)2) mechanism, which is inherently stereo-inversive. This process leads to an inversion of the configuration at the stereocenter, a phenomenon known as a Walden inversion. libretexts.org

To facilitate this reaction, the hydroxyl group is typically converted into a good leaving group, such as a tosylate (-OTs). study.com Treatment of cis-3-methylcyclopentanol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields cis-3-methylcyclopentyl tosylate. Subsequent reaction with a nucleophile, such as the bromide ion (Br⁻), proceeds via an S(_N)2 backside attack. study.com The nucleophile approaches the electrophilic carbon from the side opposite to the leaving group, resulting in the formation of the trans product. libretexts.orgstudy.comquizlet.comdoubtnut.com

Table 1: S(_N)2 Inversion Reaction of cis-3-Methylcyclopentanol Derivative

| Starting Material | Reagents | Intermediate | Nucleophile | Final Product | Stereochemistry |

| cis-3-Methylcyclopentanol | 1. TsCl, Pyridine | cis-3-Methylcyclopentyl tosylate | NaBr | trans-1-Bromo-3-methylcyclopentane | Inversion |

| cis-3-Methylcyclopentanol | 1. CH₃SO₂Cl, Base | cis-3-Methylcyclopentyl mesylate | KI | trans-1-Iodo-3-methylcyclopentane | Inversion |

Stereo-retentive and Mixed Pathways (S(_N)1 Mechanism): Under conditions that favor a unimolecular nucleophilic substitution (S(_N)1) mechanism, such as in the presence of a strong protic acid (e.g., concentrated HBr), the reaction proceeds through a carbocation intermediate. pearson.com Protonation of the hydroxyl group followed by the loss of a water molecule generates a secondary carbocation. This planar carbocation can be attacked by the nucleophile from either face, which would typically lead to a racemic mixture of both retention (cis) and inversion (trans) products. nih.gov However, in some cases, the departing leaving group can shield one face of the carbocation within a solvent-separated ion pair, leading to a slight preference for the inversion product. nih.gov

Oxidation and Reduction Chemistry of Cyclopentanol (B49286) Derivatives

Cis-3-methylcyclopentanol can be synthesized via the reduction of its precursor ketone, 3-methylcyclopentanone (B121447). The stereoselectivity of this reduction is influenced by the steric hindrance posed by the methyl group, which directs the approach of the reducing agent.

When 3-methylcyclopentanone is reduced using lithium aluminum hydride (LiAlH₄), the hydride nucleophile preferentially attacks from the face of the carbonyl group opposite to the methyl group to minimize steric hindrance. This leads to the formation of the cis isomer as the major product. pearson.com Experimental results show a product mixture containing a higher percentage of cis-3-methylcyclopentanol compared to the trans isomer. pearson.com

Table 2: Stereoselectivity in the Reduction of 3-Methylcyclopentanone

| Precursor Ketone | Reducing Agent | cis-3-Methylcyclopentanol | trans-3-Methylcyclopentanol |

| 3-Methylcyclopentanone | LiAlH₄ | ~60% | ~40% |

| Data sourced from Pearson Education. pearson.com |

Deoxygenation is the process of removing the hydroxyl group entirely and replacing it with a hydrogen atom. For secondary alcohols like cis-3-methylcyclopentanol, this transformation typically requires a two-step process. A common and effective method is the Barton-McCombie deoxygenation. organic-chemistry.org

The protocol involves:

Conversion to a Thiocarbonyl Derivative: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate ester. This is achieved by treating the alcohol with a base (e.g., NaH), followed by carbon disulfide (CS₂), and then methyl iodide (CH₃I).

Radical Reduction: The resulting xanthate is then treated with a radical initiator (e.g., AIBN) and a radical reducing agent, most commonly tributyltin hydride (Bu₃SnH). The tin hydride donates a hydrogen atom to the alkyl radical intermediate, yielding the deoxygenated product, 3-methylcyclopentane.

Other modern protocols for the deoxygenation of alcohols include catalytic hydrosilylation using various Lewis acids to activate the C-O bond for reduction. organic-chemistry.org

Molecular Rearrangement Reactions

Under certain conditions, particularly in strong acid, derivatives of cis-3-methylcyclopentanol can undergo molecular rearrangements. These reactions are driven by the formation of a more stable carbocation intermediate. libretexts.orgkhanacademy.org Semipinacol rearrangements are a class of such reactions involving a species with an electrophilic carbon center adjacent to an oxygen-bearing carbon, which drives the 1,2-migration of a C-C or C-H bond to form a carbonyl group. wikipedia.orgsynarchive.com

A related process involves the formation of a carbocation from cis-3-methylcyclopentanol, for instance, by protonating the alcohol and eliminating water. pearson.com This initially forms a secondary carbocation at C-1. This carbocation can then rearrange via a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of electrons to the positively charged carbon. libretexts.orglibretexts.org

For example, a hydride shift from C-2 to C-1 would result in a new secondary carbocation at C-2. If a hydride were to shift from C-3, a more stable tertiary carbocation would be formed. The formation of the more stable intermediate is the thermodynamic driving force for the rearrangement. khanacademy.orglibretexts.org The rearranged carbocation can then be trapped by a nucleophile or lose a proton to form an alkene, often leading to a mixture of products. libretexts.org These carbocationic processes are evidence for the underlying reaction mechanisms and highlight the potential for structural reorganization in reactions involving cis-3-methylcyclopentanol. libretexts.org

Formation of Ethers and Esters: Mechanistic Insights and Selectivity

cis-3-Methylcyclopentanol, as a secondary alcohol, can be converted into ethers and esters through several synthetic routes, each with distinct mechanisms and selectivity considerations.

Ether Formation

Two primary methods for forming ethers from cis-3-methylcyclopentanol are acid-catalyzed intermolecular dehydration and the Williamson ether synthesis.

Acid-Catalyzed Dehydration: This method involves heating the alcohol in the presence of a strong acid like sulfuric acid. The mechanism is analogous to the initial steps of dehydration, where one alcohol molecule is protonated and leaves as water. masterorganicchemistry.com However, instead of elimination, a second molecule of the alcohol acts as a nucleophile, attacking the carbocation in an Sₙ1-like process or the protonated alcohol in an Sₙ2 process to form a protonated ether. masterorganicchemistry.comlibretexts.org Deprotonation yields the symmetrical diether, bis(3-methylcyclopentyl) ether . This method is generally inefficient for secondary alcohols like cis-3-methylcyclopentanol because the competing E1 elimination reaction to form alkenes is often the dominant pathway. masterorganicchemistry.comlibretexts.org

Williamson Ether Synthesis: This is a more versatile and generally preferred method for preparing unsymmetrical ethers. masterorganicchemistry.com It is a two-step process. First, the alcohol is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming the corresponding nucleophilic alkoxide, sodium cis-3-methylcyclopentoxide . In the second step, this alkoxide reacts with a primary alkyl halide (e.g., bromoethane) via an Sₙ2 mechanism. masterorganicchemistry.com The alkoxide displaces the halide ion, forming the ether (e.g., 1-ethoxy-3-methylcyclopentane ). The stereochemistry at the alcohol's carbon is retained. Selectivity is high for this method, provided a primary alkyl halide is used to minimize competing E2 elimination reactions that would occur with secondary or tertiary halides. masterorganicchemistry.com

Ester Formation

The most common method for preparing esters from alcohols is Fischer esterification. This reaction involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. foreverest.net

The mechanism proceeds via nucleophilic acyl substitution:

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.

The hydroxyl oxygen of cis-3-methylcyclopentanol acts as a nucleophile, attacking the carbonyl carbon.

A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester.

Deprotonation yields the final ester product (e.g., cis-3-methylcyclopentyl acetate when reacting with acetic acid) and regenerates the acid catalyst.

The reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing water as it is formed. The stereochemistry of the alcohol is preserved in the final ester product.

| Target Product | Method | Reagents | Mechanism | Selectivity/Notes |

|---|---|---|---|---|

| Symmetrical Ether | Acid-Catalyzed Dehydration | H₂SO₄, Heat | Sₙ1/E1 | Low yield; elimination is the major competing reaction for secondary alcohols. masterorganicchemistry.comlibretexts.org |

| Unsymmetrical Ether | Williamson Ether Synthesis | 1. NaH 2. Primary Alkyl Halide (R-X) | Sₙ2 | High yield and selectivity; requires a primary alkyl halide to avoid elimination. masterorganicchemistry.com |

| Ester | Fischer Esterification | Carboxylic Acid (R-COOH), H⁺, Heat | Nucleophilic Acyl Substitution | Equilibrium reaction; yields can be improved by removing water. |

Intramolecular Cyclization and Ring-Expansion Reactions

The carbon framework of cis-3-methylcyclopentanol can be induced to undergo intramolecular cyclization or ring-expansion reactions, typically through intermediates that possess both a nucleophilic center and an electrophilic center or through the formation of a carbocation adjacent to the ring.

Intramolecular Cyclization

Intramolecular reactions require the alcohol to be modified to contain a suitable leaving group on a tethered chain. For example, an intramolecular Williamson ether synthesis can occur if a derivative of cis-3-methylcyclopentanol containing a halide at a distal position is treated with a base. The base forms the alkoxide, which then acts as an internal nucleophile, displacing the halide to form a bicyclic ether. The feasibility and rate of such reactions are highly dependent on the length of the tether, with the formation of 5- and 6-membered rings being the most favorable. masterorganicchemistry.com

Ring-Expansion Reactions

Ring-expansion reactions can occur when a carbocation is generated on a carbon atom directly attached to the cyclopentane (B165970) ring. masterorganicchemistry.com Such a reaction transforms the five-membered ring into a more stable six-membered ring, driven by the relief of ring strain. chemistrysteps.com

A plausible scenario for ring expansion involves a derivative of cis-3-methylcyclopentanol, such as (1-amino-3-methylcyclopentyl)methanol, undergoing a Tiffeneau–Demjanov-type rearrangement. Diazotization of the primary amine with nitrous acid would generate an unstable diazonium salt, which decomposes by losing N₂ gas to form a primary carbocation exocyclic to the ring.

The mechanism for the subsequent ring expansion would be:

Carbocation Formation: A primary carbocation is formed on the methylene (B1212753) group attached to the C1 position of the ring.

Ring-Expansion (Alkyl Migration): To stabilize the highly unstable primary carbocation, a C-C bond from the cyclopentane ring (e.g., the C1-C5 bond) migrates to the carbocation center. This concerted step expands the five-membered ring into a six-membered one and simultaneously transfers the positive charge to a carbon within the newly formed ring (C5), creating a more stable secondary or tertiary carbocation.

Product Formation: The resulting cyclohexyl carbocation is then quenched by a nucleophile (e.g., water) to form a cyclohexanol (B46403) derivative, such as 4-methylcyclohexanone after tautomerization of the initial enol product.

These rearrangements are a powerful tool in organic synthesis for accessing larger ring systems from smaller, more readily available precursors. chemistrysteps.comwikipedia.org

| Step | Process | Intermediate/Product | Driving Force |

|---|---|---|---|

| 1 | Formation of an exocyclic primary carbocation | Primary carbocation adjacent to the ring | Loss of a good leaving group (e.g., N₂) |

| 2 | Migration of a C-C bond of the cyclopentyl ring | Rearranged cyclohexyl carbocation | Formation of a more stable secondary/tertiary carbocation and relief of ring strain. chemistrysteps.com |

| 3 | Nucleophilic attack / Tautomerization | Substituted cyclohexanone (B45756) product | Quenching of the carbocation to form a stable final product. |

Synthesis and Characterization of Advanced Derivatives and Analogues

Stereoselective Functionalization of cis-3-Methylcyclopentanol

The inherent chirality and specific spatial arrangement of substituents in cis-3-methylcyclopentanol make it a compelling substrate for stereoselective reactions. The hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. study.comquizlet.comaskfilo.comchegg.com In such S(_N)2 reactions, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at that center. study.comdoubtnut.com For instance, treatment of cis-3-methylcyclopentanol with tosyl chloride (TsCl) in the presence of pyridine (B92270), followed by reaction with a nucleophile like sodium bromide, yields the trans-substituted product. study.comquizlet.com This stereochemical inversion is a powerful tool for accessing specific diastereomers that might be difficult to synthesize directly.

A key principle guiding the stereoselectivity of reactions on this scaffold is the directing effect of the methyl group. In radical addition reactions to related cyclopentenyl systems, for example, the addition of the radical species occurs preferentially on the least sterically hindered face, which is cis to the methyl substituent. This demonstrates how the existing stereocenter can influence the stereochemical outcome of subsequent transformations, a fundamental concept in asymmetric synthesis.

Below is a table summarizing representative stereoselective functionalization reactions starting from cis-3-methylcyclopentanol.

Table 1: Stereoselective Functionalization Reactions Press the buttons to sort the table by the different columns.

| Starting Material | Reagents | Key Transformation | Product | Stereochemical Outcome |

|---|---|---|---|---|

| cis-3-Methylcyclopentanol | 1. TsCl, pyridine 2. NaBr | SN2 Substitution | trans-1-Bromo-3-methylcyclopentane | Inversion of configuration |

| cis-3-Methylcyclopentanol | 1. TsCl, pyridine 2. NaI | SN2 Substitution | trans-1-Iodo-3-methylcyclopentane | Inversion of configuration |

| cis-3-Methylcyclopentanol | PBr3 | SN2 Substitution | trans-1-Bromo-3-methylcyclopentane | Inversion of configuration |

| cis-3-Methylcyclopentanol | SOCl2 | SN2 Substitution | trans-1-Chloro-3-methylcyclopentane | Inversion of configuration |

Development of Bioactive Cyclopentanol (B49286) Derivatives and Analogues

The search for new therapeutic agents often involves the synthesis and evaluation of derivatives of natural products and other core structures. The cyclopentane (B165970) ring is a common motif in a variety of biologically active molecules. Derivatives of cis-3-methylcyclopentanol have been investigated for their potential bioactivities, leveraging the foundational structure to create novel compounds with therapeutic promise.

Research has indicated that compounds incorporating the 3-methylcyclopentanol (B93247) moiety may possess antimicrobial and antioxidant properties. This suggests that the core structure itself contributes to these biological effects. Further derivatization can enhance or modulate this activity. For example, 3-methylcyclopentanol has been used as a reactant in the preparation of certain Bisphenol compounds, which are also known for their antimicrobial and antioxidant capabilities. The development of such derivatives is a key strategy in medicinal chemistry to optimize the therapeutic profile of a lead compound. The synthesis of bioactive molecules is a complex field, with multicomponent reactions being one efficient strategy for generating molecular diversity. mdpi.comnih.govmdpi.com

The table below highlights examples of bioactive compound classes that can be derived from or are analogous to the cis-3-methylcyclopentanol scaffold.

Catalytic Applications in Synthetic Organic Chemistry

cis-3-Methylcyclopentanol as a Precursor for Chiral Auxiliaries and Ligands

In the field of asymmetric synthesis, chiral auxiliaries are instrumental in guiding the stereochemical outcome of a reaction. These temporary chiral appendages are covalently attached to a substrate, induce diastereoselectivity in a subsequent transformation, and are then cleaved to afford the desired enantiomerically enriched product. Cyclic alcohols, by virtue of their conformationally restricted structures, are excellent candidates for the design of effective chiral auxiliaries. While specific examples of chiral auxiliaries derived directly from cis-3-methylcyclopentanol are not extensively documented in readily available literature, the principles of chiral auxiliary design strongly suggest its potential in this area.

The synthesis of chiral auxiliaries often involves the derivatization of a chiral starting material to introduce functionalities that can coordinate to metal centers or sterically bias the approach of a reagent. For instance, optically active cyclic cis-1,2-aminoalcohols have been successfully employed as precursors to conformationally rigid oxazolidinone auxiliaries, which have proven highly effective in enantioselective aldol reactions scispace.com. The cis-relationship between the hydroxyl and methyl groups in cis-3-methylcyclopentanol provides a defined stereochemical platform that could be exploited in a similar fashion. Derivatization of the hydroxyl group to an amine or other functional group could lead to novel bidentate or monodentate ligands for asymmetric catalysis.

The development of new chiral auxiliaries is a continuous endeavor in organic synthesis, aimed at expanding the toolbox of reagents for achieving high levels of stereocontrol. The ready availability of both enantiomers of cis-3-methylcyclopentanol would further enhance its appeal as a precursor, allowing for the synthesis of either enantiomer of a target molecule by selecting the appropriate enantiomer of the auxiliary.

Role in Asymmetric Catalysis, particularly in Diastereoselective Control

The inherent chirality of cis-3-methylcyclopentanol and its derivatives can be leveraged to control the diastereoselectivity of catalytic reactions. In asymmetric catalysis, a chiral catalyst or ligand interacts with a prochiral substrate to create a diastereomeric transition state, leading to the preferential formation of one enantiomer or diastereomer of the product. The stereochemistry of the catalyst or ligand is paramount in determining the efficiency and selectivity of this process.

While direct catalytic applications of underivatized cis-3-methylcyclopentanol are not common, its derivatives have the potential to act as chiral ligands for metal-catalyzed reactions. The cis-stereochemistry of the methyl and hydroxyl groups can create a specific chiral environment around a metal center, influencing the facial selectivity of substrate approach. For example, in reactions forming new stereocenters, a ligand derived from cis-3-methylcyclopentanol could effectively block one face of the substrate, leading to high diastereoselectivity.

The enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes, for instance, has been shown to be effectively catalyzed by silver salts in the presence of chiral ligands, leading to the synthesis of chiral cis-3,4-diaminopyrrolidines with high enantiomeric ratios mdpi.com. This highlights the importance of the cis-configuration in the ligand for achieving specific stereochemical outcomes. Although not directly employing a cis-3-methylcyclopentanol-derived ligand, this example illustrates the principle of how a cis-disubstituted cyclic framework can enforce a particular stereochemical pathway. The development of new chiral ligands from readily available starting materials like cis-3-methylcyclopentanol remains an active area of research in the pursuit of more efficient and selective asymmetric transformations.

Integration as a Building Block for the Synthesis of Diverse Organic Molecules (e.g., Pharmaceuticals, Natural Products)

The cyclopentane (B165970) ring is a recurring structural motif in a wide array of biologically active molecules, including pharmaceuticals and natural products. The stereochemistry of the substituents on this five-membered ring is often crucial for their biological function. cis-3-Methylcyclopentanol, with its defined stereochemistry, serves as a valuable chiral building block for the synthesis of such complex targets.

One significant area where cyclopentane derivatives are pivotal is in the synthesis of carbocyclic nucleoside analogues. In these compounds, the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, which can impart increased metabolic stability and unique biological activities uni-hamburg.de. These analogues have shown promise as antiviral agents nih.govrsc.orgnih.govmdpi.com. The synthesis of these molecules often relies on the stereoselective functionalization of a cyclopentane precursor. While direct syntheses starting from cis-3-methylcyclopentanol are not explicitly detailed in all cases, its structural features make it a logical and potential starting point for the construction of the carbocyclic core of these important therapeutic agents.

Furthermore, prostaglandins, a class of lipid compounds with diverse physiological effects, are characterized by a cyclopentane ring with two side chains nih.govnih.gov. The total synthesis of prostaglandins is a landmark achievement in organic chemistry and often involves the stereocontrolled construction of the cyclopentane core nih.govlibretexts.orgyoutube.comrsc.org. The use of cyclopentenone precursors is a common strategy, and the stereocenters are carefully installed through various asymmetric reactions. The cis-3-methylcyclopentanol framework could potentially be elaborated to access key intermediates in prostaglandin synthesis.

Hydrogenation and Dehydrogenation Processes for Cyclopentanol (B49286) Intermediates

The interconversion between cyclopentanones and cyclopentanols through hydrogenation and dehydrogenation, respectively, are fundamental transformations in organic synthesis. The stereochemical outcome of these reactions is of paramount importance, particularly when dealing with substituted cyclic systems like 3-methylcyclopentanone (B121447) and cis-3-methylcyclopentanol.

The catalytic hydrogenation of 3-methylcyclopentanone to yield cis-3-methylcyclopentanol requires a catalyst that can deliver hydrogen to one face of the carbonyl group with high selectivity. Rhodium-based catalysts have been shown to be effective for the asymmetric transfer hydrogenation of ketones, achieving high enantioselectivity nih.gov. While a specific study on the stereospecific hydrogenation of 3-methylcyclopentanone to the cis-isomer was not found, the principles of catalytic hydrogenation suggest that the choice of catalyst and reaction conditions can significantly influence the diastereoselectivity. For instance, rhodium catalysts are known to facilitate the cis-selective hydrogenation of aromatic rings tcichemicals.comrsc.org. The production of cyclopentanol from biomass-derived furfural (B47365) via catalytic hydrogenation and rearrangement over ruthenium-molybdenum bimetallic catalysts also highlights the importance of catalyst design in controlling the reaction pathway nih.govnih.gov.

Conversely, the dehydrogenation of cis-3-methylcyclopentanol to 3-methylcyclopentanone is an oxidative process that can be achieved using various catalytic systems. Ruthenium complexes, for example, have been demonstrated to catalyze the acceptorless dehydrogenation of secondary alcohols to their corresponding ketones rsc.orgnih.govnih.gov. This process is attractive from a green chemistry perspective as it avoids the use of stoichiometric oxidants. The efficiency and selectivity of such dehydrogenation reactions are influenced by the catalyst, base, and reaction conditions.

The table below summarizes some relevant catalytic systems for hydrogenation and dehydrogenation of cyclic ketones and alcohols.

| Reaction | Substrate | Catalyst System | Product | Key Features |

| Hydrogenation | Ketones | Rhodium(III) complex | Chiral Alcohols | Asymmetric transfer hydrogenation with high enantioselectivity nih.gov. |

| Hydrogenation | Furfural | Ru-Mo/CNT | Cyclopentanol | Selective hydrogenation and rearrangement from a biomass-derived platform molecule nih.govnih.gov. |

| Dehydrogenation | Secondary Alcohols | [RuCl2(p-cymene)(IMes)] / K3PO4 | Ketones | Acceptorless dehydrogenation rsc.org. |

| Dehydrogenation | Alkanes | Ruthenium with redox-active ligand | Alkenes | Intermolecular hydrogen atom transfer mechanism nih.govnih.gov. |

Etherification and Alkylation Reactions: Catalytic Efficiency and Selectivity

The hydroxyl group of cis-3-methylcyclopentanol is a key functional handle that can be modified through etherification and alkylation reactions to introduce a wide range of substituents. The efficiency and selectivity of these catalytic transformations are crucial for the successful synthesis of more complex molecules.

Catalytic etherification of alcohols can be achieved under various conditions. For instance, the gas-phase etherification of cyclopentanol with methanol to produce cyclopentyl methyl ether has been effectively catalyzed by zeolites dntb.gov.uaresearchgate.net. These solid acid catalysts can promote the dehydration reaction between two alcohol molecules. The selectivity of such reactions, particularly with a substituted alcohol like cis-3-methylcyclopentanol, would depend on factors such as the pore size of the zeolite and the reaction temperature, which can influence the competition between etherification and dehydration to form an alkene. Another approach involves the use of Lewis acid catalysts, such as BiCl3, for the reductive etherification of alcohols with carbonyl compounds nih.gov. More recently, a highly efficient protocol for the etherification of alcohols under mild acidic conditions has been developed using a Sc(OTf)3-catalyzed ring-strain release of a donor-acceptor cyclopropane nih.gov.

O-alkylation of alcohols is a fundamental C-O bond-forming reaction. While classic methods often involve stoichiometric bases and alkylating agents, catalytic approaches offer milder and more selective alternatives. For example, microwave-assisted silver(I)-mediated selective O-alkylation of aromatic imidate systems has been reported researchgate.net. Silver oxide has also been explored as a reagent in these transformations nih.gov. The application of such methods to cis-3-methylcyclopentanol would need to consider the stereoelectronic effects of the cis-methyl group on the reactivity of the hydroxyl group. The selective O-alkylation of one hydroxyl group in the presence of others is a common challenge in the synthesis of complex molecules, and the development of catalytic methods that can achieve high selectivity on substrates like cis-3-methylcyclopentanol is of significant interest.

The following table provides an overview of some catalytic methods for etherification and O-alkylation of alcohols.

| Reaction | Substrate | Catalyst/Reagent | Product | Key Features |

| Etherification | Cyclopentanol & Methanol | Zeolites | Cyclopentyl methyl ether | Gas-phase reaction with solid acid catalyst dntb.gov.uaresearchgate.net. |

| Reductive Etherification | Alcohols & Carbonyls | BiCl3 / Et3SiH | Ethers | Mild, Lewis acid-catalyzed reaction nih.gov. |

| Etherification | Alcohols | Sc(OTf)3 | Ethers | Catalytic strain-release of donor-acceptor cyclopropane nih.gov. |

| O-Alkylation | Aromatic Imidates | Silver Carbonate / Microwave | O-alkylated products | Microwave-assisted selective alkylation researchgate.net. |

Future Research Horizons for cis-3-Methylcyclopentanol

The field of organic chemistry continues to seek novel molecular architectures and efficient synthetic methodologies. Within this landscape, cis-3-methylcyclopentanol emerges as a compound of interest, offering a simple yet stereochemically defined scaffold. While its fundamental properties are understood, significant opportunities for future research exist, particularly in the areas of advanced synthesis, mechanistic understanding, computational modeling, and the development of new applications. This article explores the key unanswered questions and promising future research directions for this specific stereoisomer of 3-methylcyclopentanol (B93247).

Q & A

Q. How can the structural identity of cis-3-methylcyclopentanol be confirmed experimentally?

To confirm the structure, employ a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Analyze and spectra to identify chemical shifts corresponding to the methyl group (δ ~1.0–1.2 ppm) and hydroxyl proton (δ ~1.5–2.0 ppm). The cis configuration can be inferred from coupling constants and NOE effects .

- X-ray Crystallography : Resolve the crystal structure to determine the spatial arrangement of the hydroxyl and methyl groups. High-pressure studies (e.g., at 1.5 GPa) reveal axial hydroxyl positioning and half-chair conformations, supported by puckering parameters (Cremer & Pople method) .

- Mass Spectrometry : Validate the molecular ion peak (m/z ≈ 100.16) and fragmentation patterns using databases like the EPA/NIH Mass Spectral Data Base .

Q. What are the established synthetic routes for cis-3-methylcyclopentanol?

Two primary methods are reported: